3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Description
3-Amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound featuring a thiadiazole ring and a thienopyridine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5OS2/c1-4-8-18-19-14(21-8)17-12(20)11-10(15)9-6(2)5-7(3)16-13(9)22-11/h5H,4,15H2,1-3H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGVKYCTDXPWJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiadiazole ring followed by the introduction of the thienopyridine moiety. Key steps may include:
Formation of the Thiadiazole Ring: This can be achieved through cyclization reactions involving hydrazine and carbon disulfide.
Introduction of the Thienopyridine Core: This involves a series of reactions including condensation, cyclization, and functional group modifications.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis. This includes the use of high-yield reactions, efficient purification methods, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to reduce nitro groups to amines.
Substitution: Substitution reactions can be used to replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH) are often used.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: It could be investigated for its pharmacological properties, such as anticancer or antimicrobial activity.
Industry: It may find use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
2-Amino-1,3,4-thiadiazole
4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzene sulfonamide
4-Amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzene sulfonamide
Uniqueness: This compound is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
